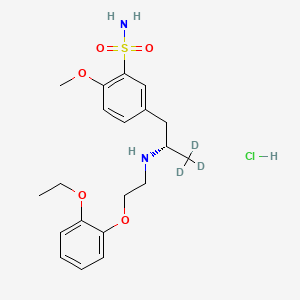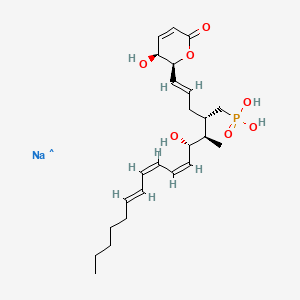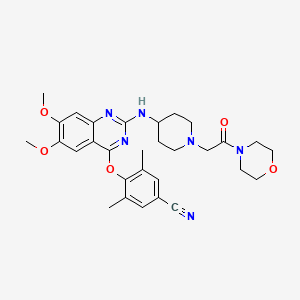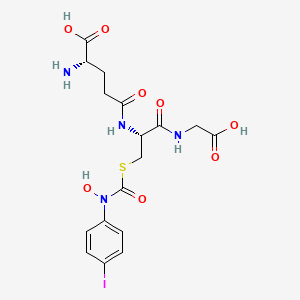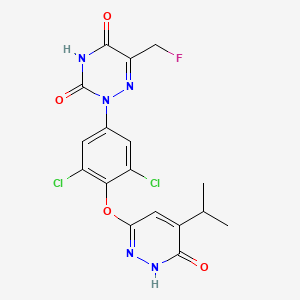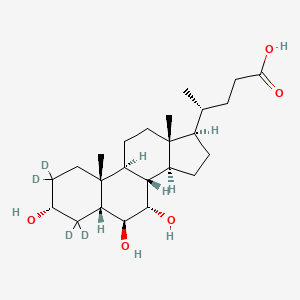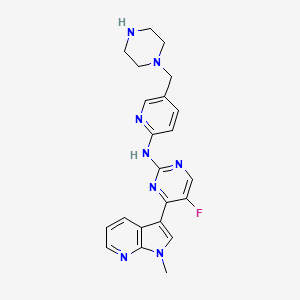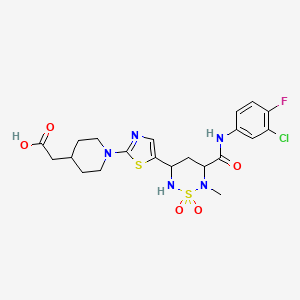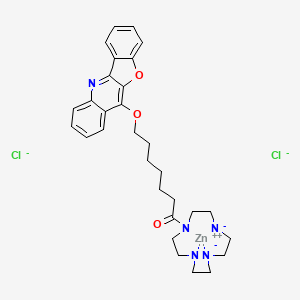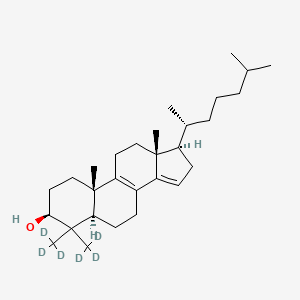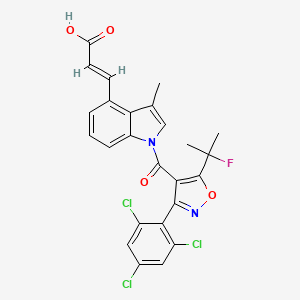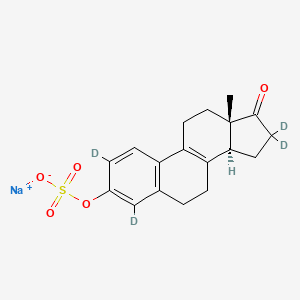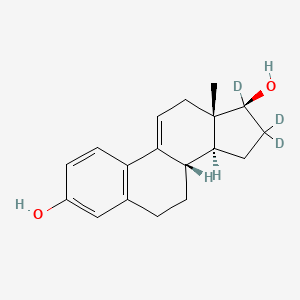![molecular formula C15H18O3 B15142935 (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione](/img/structure/B15142935.png)
(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione is a complex organic compound with a unique structure that includes multiple chiral centers and a fused benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate alkylating agents.
Introduction of Chiral Centers: Chiral centers can be introduced using enantioselective synthesis techniques, such as asymmetric hydrogenation or chiral auxiliaries.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Process Optimization: Scaling up the reaction conditions to industrial scale while maintaining safety and environmental standards.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: Various substituents can be introduced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione exerts its effects involves interactions with molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways: It may influence cellular pathways, such as signaling cascades or metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar functional groups.
3-Methoxyphenylboronic Acid: Another compound with a benzene ring and functional groups that can undergo similar reactions.
Uniqueness
(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzofbenzofuran-2,8-dione is unique due to its complex structure, multiple chiral centers, and potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12H,2,4-5,7H2,1,3H3/t8-,10+,12+,15+/m0/s1 |
InChI Key |
NJHYUCZCVOYKRJ-MDUCIFGTSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)[C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C |
Canonical SMILES |
CC1CCC(=O)C2(C1=CC3C(C2)OC(=O)C3=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


